molecular formula C16H18O3 B8816747 Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate CAS No. 23981-88-6

Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B8816747
CAS No.: 23981-88-6
M. Wt: 258.31 g/mol
InChI Key: URNAYRDBUUZOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate is a useful research compound. Its molecular formula is C16H18O3 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

23981-88-6

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

ethyl 2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3

InChI Key

URNAYRDBUUZOIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethanol (48 g) and palladium catalyst (5% palladium on carbon, 0,12 g) were stirred under a hydrogen atmosphere (10 bar) for 1 hour. The hydrogen was released and ethyl 2-hydroxy-2-(6-methoxynaphth-6-yl)propionate (12,0 g, 43,8 mmol) was added. Hydrogen was charged to the reactor and the vessel was warmed to 160° C. (hydrogen pressure 20 bar). The reactor was stirred at 160° C. for 6 hours and the hydrogen was released. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 35% at 40% conversion of the starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-hydroxy-2-(6-methoxynaphth-6-yl)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
48 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Ethyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate (7,5 g, 27,3 mmol), acetic anhydride (6,14 g, 60,2 mmol), toluene (37 ml) and palladium catalyst (5% on carbon, 0,75 g) were heated (140° C.) under a hydrogen atmosphere (10 bar) for 14 hours. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 92% at a 2-methoxynaphthalene conversion of 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.